molecular formula C18H18N2O3 B6571980 phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 922129-65-5

phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No.: B6571980
CAS No.: 922129-65-5
M. Wt: 310.3 g/mol
InChI Key: RVRVZCPZRKQQKP-UHFFFAOYSA-N
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Description

Phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound features a phenyl group attached to a carbamate moiety, which is further linked to a tetrahydroquinoline derivative. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact. The use of catalysts and advanced purification techniques also plays a crucial role in the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: Phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: this compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory and anticancer agent. Its bioactive properties are being explored in various therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it an important component in the manufacturing of various commercial products.

Mechanism of Action

The mechanism by which phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate and are known for their biological activity.

  • Quinolones: These compounds are structurally related and exhibit similar reactivity and applications in drug research.

  • Carbamates: Other carbamate derivatives with varying substituents and functional groups.

Uniqueness: this compound stands out due to its specific structural features and the presence of the ethyl group, which can influence its reactivity and biological activity. Its unique combination of functional groups makes it distinct from other similar compounds.

Properties

IUPAC Name

phenyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-20-16-10-9-14(12-13(16)8-11-17(20)21)19-18(22)23-15-6-4-3-5-7-15/h3-7,9-10,12H,2,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRVZCPZRKQQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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